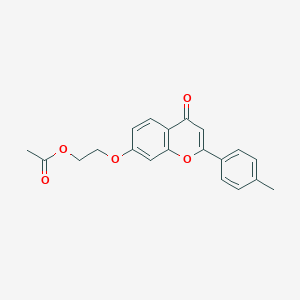
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves several steps. One common synthetic route includes the condensation of p-tolyl aldehyde with 4-hydroxycoumarin to form the chromen core. This is followed by the acetylation of the hydroxyl group to introduce the acetate moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the condensation and acetylation reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate can be compared with other chromen derivatives and similar compounds:
4-Hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.
Chromen-2-one: Another chromen derivative with diverse biological activities.
Flavonoids: A class of compounds structurally similar to chromens, known for their antioxidant and anti-inflammatory properties
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C20H18O5/c1-13-3-5-15(6-4-13)19-12-18(22)17-8-7-16(11-20(17)25-19)24-10-9-23-14(2)21/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
XFUFXROSLDNJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


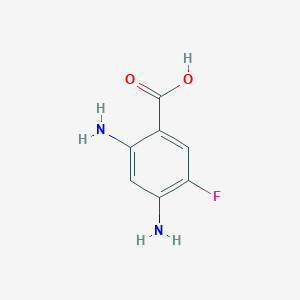

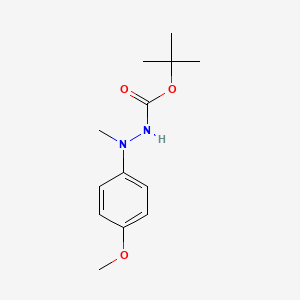
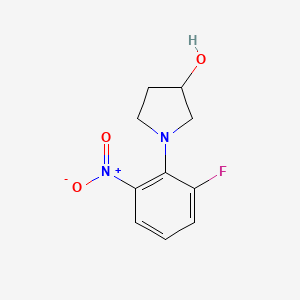
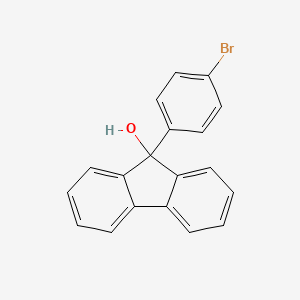
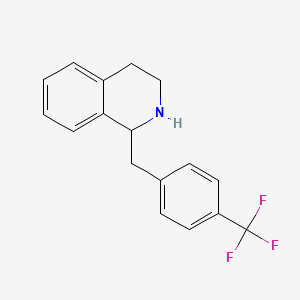
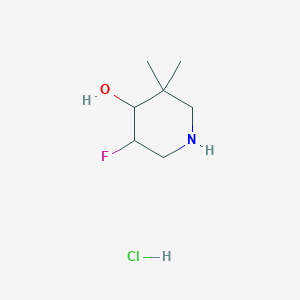
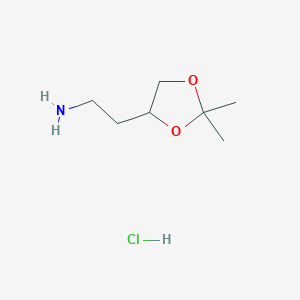
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)

![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)

